Welcome to the BenchChem Online Store!
molecular formula C9H23N3 B8379887 Bis(4-aminobutyl)(methyl)amine

Bis(4-aminobutyl)(methyl)amine

Cat. No. B8379887
M. Wt: 173.30 g/mol
InChI Key: YGSZVVMFWRFFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08017637B2

Procedure details

144 mg (0.33 mmol) of 2.2′-[(methylimino)dibutane-4,1-diyl]bis(1H-isoindole-1.3(2H)-dione) is solubilized in 2 ml of ethanol and 65 μl (0.73 mmol; 2.2 equivalents) of 35% hydrazine hydrate are added to the reaction mixture which is maintained under stirring at 150° C. under microwaves for 30 minutes. The solvents are evaporated off under reduced pressure and the excess hydrazine hydrate is eliminated by co-evaporation with 4 times 15 ml of ethanol. 100 ml of ethanol is added to the reaction mixture which is acidified to pH 1 with a 1N solution of hydrochloric acid in ethyl ether. The reaction medium is concentrated under reduced pressure, then taken up in 50 ml of ethanol and the white precipitate formed is filtered, washed with 3 times 20 ml of water and eliminated. The filtrate is basified to pH 12 with a 2M solution of soda, then concentrated under reduced pressure and used in the following stage without other purification.
Name
2.2′-[(methylimino)dibutane-4,1-diyl]bis(1H-isoindole-1.3(2H)-dione)
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
65 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:18][CH2:19][CH2:20][CH2:21][N:22]1C(=O)C2C(=CC=CC=2)C1=O)[CH2:3][CH2:4][CH2:5][CH2:6][N:7]1C(=O)C2C(=CC=CC=2)C1=O.O.NN>C(O)C>[NH2:22][CH2:21][CH2:20][CH2:19][CH2:18][N:2]([CH3:1])[CH2:3][CH2:4][CH2:5][CH2:6][NH2:7] |f:1.2|

Inputs

Step One
Name
2.2′-[(methylimino)dibutane-4,1-diyl]bis(1H-isoindole-1.3(2H)-dione)
Quantity
144 mg
Type
reactant
Smiles
CN(CCCCN1C(C2=CC=CC=C2C1=O)=O)CCCCN1C(C2=CC=CC=C2C1=O)=O
Step Two
Name
Quantity
65 μL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
under stirring at 150° C. under microwaves for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated off under reduced pressure
ADDITION
Type
ADDITION
Details
100 ml of ethanol is added to the reaction mixture which
CONCENTRATION
Type
CONCENTRATION
Details
The reaction medium is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the white precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with 3 times 20 ml of water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
used in the following stage without other purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NCCCCN(CCCCN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.